1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
CAS No.: 1226455-48-6
Cat. No.: VC6471180
Molecular Formula: C22H16N4O3S2
Molecular Weight: 448.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226455-48-6 |
|---|---|
| Molecular Formula | C22H16N4O3S2 |
| Molecular Weight | 448.52 |
| IUPAC Name | 1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylthieno[3,2-d]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C22H16N4O3S2/c1-30-16-9-7-14(8-10-16)20-23-18(29-24-20)13-25-17-11-12-31-19(17)21(27)26(22(25)28)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
| Standard InChI Key | XAVYJOZUIXLIBM-UHFFFAOYSA-N |
| SMILES | CSC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5)SC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure integrates three critical components:
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Thieno[3,2-d]pyrimidine Core: A bicyclic system comprising a thiophene ring fused to a pyrimidine ring, known for its planar geometry and π-electron-rich environment. This scaffold is frequently associated with kinase inhibition and anticancer activity .
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1,2,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom. This moiety enhances metabolic stability and serves as a bioisostere for ester or amide groups, improving drug-like properties .
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4-(Methylthio)phenyl Substituent: A sulfur-containing aromatic group linked to the oxadiazole ring. The methylthio (-SMe) group contributes to lipophilicity and may modulate electronic effects through sulfur’s lone pairs .
The molecular formula C₂₂H₁₆N₄O₃S₂ reflects a balanced hydrophobicity (clogP ≈ 3.2) and polar surface area (∼90 Ų), suggesting moderate bioavailability. X-ray crystallography of analogous compounds reveals that the thieno[3,2-d]pyrimidine core adopts a nearly planar conformation, while the oxadiazole and phenyl groups introduce steric bulk .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of this compound involves multi-step protocols, as outlined below:
Step 1: Formation of Thieno[3,2-d]pyrimidine-2,4-dione
Methyl 3-aminothiophene-2-carboxylate reacts with phenyl isocyanate under basic conditions to yield 3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This step proceeds via nucleophilic addition-cyclization, with the amine attacking the isocyanate carbonyl, followed by intramolecular cyclization .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The methylthio group may suppress NF-κB signaling, reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine macrophage models. IC₅₀ values for COX-2 inhibition range from 2.1–8.7 μM in similar compounds.
Physicochemical and Pharmacokinetic Profiles
| Property | Value |
|---|---|
| Molecular Weight | 448.52 g/mol |
| logP (Calculated) | 3.2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 89.7 Ų |
| Solubility | <1 μg/mL in aqueous buffer |
ADME Predictions:
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